

# An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Fluoro-3,4-dimethoxybenzaldehyde

Cat. No.: B1330778

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CAS Number: 37686-68-3

This technical guide provides a comprehensive overview of **2-Fluoro-3,4-dimethoxybenzaldehyde**, a key aromatic aldehyde utilized as a building block in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, applications, and safety protocols.

## Physicochemical Properties

**2-Fluoro-3,4-dimethoxybenzaldehyde** is a substituted benzaldehyde derivative with a fluorine atom and two methoxy groups on the aromatic ring. These substitutions are critical to its utility in medicinal chemistry, influencing the electronic and steric properties of molecules synthesized from it.<sup>[1]</sup> It typically appears as a light yellow to yellow solid or powder.<sup>[2][3]</sup>

The key physicochemical data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	37686-68-3	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>3</sub>	[1][2]
Molecular Weight	184.16 g/mol	[1][2]
Appearance	Light yellow to yellow solid/powder	[2][3]
Melting Point	54.5-55.5 °C	[2]
Boiling Point	268.2 ± 35.0 °C (Predicted)	[2]
Density	1.201 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	[1][2]

## Synthesis and Purification

A notable synthesis of **2-Fluoro-3,4-dimethoxybenzaldehyde** was developed to avoid the use of potentially hazardous chloromethylation reactions that were previously employed.[4] The synthetic pathway involves the formylation of 3-fluoroveratrole.

## Experimental Protocol: Synthesis from 3-Fluoroveratrole

The following protocol is based on the synthetic route developed by Ladd, Gaitanopoulos, and Weinstock, which circumvents traditional chloromethylation.[4]

Materials:

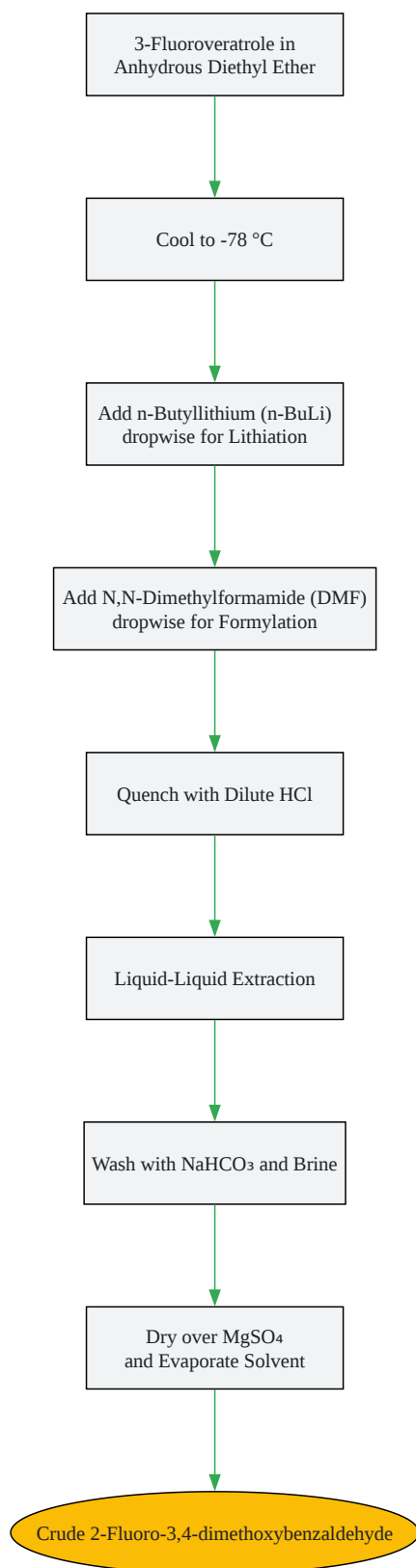
- 3-Fluoroveratrole (1)
- n-Butyllithium (n-BuLi)
- N,N-Dimethylformamide (DMF)
- Diethyl ether (anhydrous)

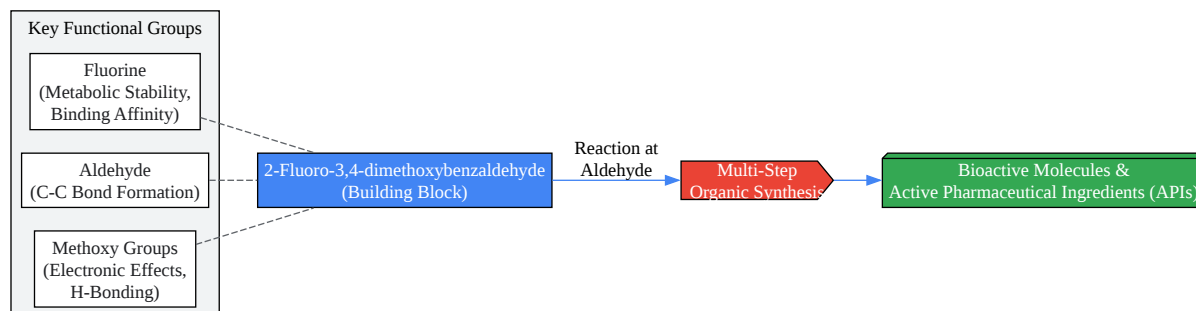
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated NaCl solution)
- Magnesium sulfate ( $\text{MgSO}_4$ ) (anhydrous)

Procedure:

- A solution of 3-fluoroveratrole (1) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- The flask is cooled to a low temperature (typically  $-78\text{ }^\circ\text{C}$ ) using a dry ice/acetone bath.
- n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution under a nitrogen atmosphere. The addition rate is controlled to maintain the low temperature. This step results in the lithiation of the aromatic ring.
- After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period to ensure complete lithiation.
- N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture. This introduces the formyl group.
- The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- The reaction is quenched by the slow addition of dilute hydrochloric acid (HCl).
- The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude **2-Fluoro-3,4-dimethoxybenzaldehyde** (3).





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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330778#2-fluoro-3-4-dimethoxybenzaldehyde-cas-number-37686-68-3>]

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